2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid
Description
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-12-8-6-7-11(14(12)20-2)13(15(17)18)16-9-4-3-5-10-16/h6-8,13H,3-5,9-10H2,1-2H3,(H,17,18) |
InChI Key |
YCNNCYAIVZGSGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The 2,3-dimethoxybenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is then acylated with chloroacetic acid under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and amines.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogs:
Physicochemical Properties
Lipophilicity (logP):
- The target compound’s dimethoxyphenyl group increases hydrophobicity compared to unsubstituted analogs. However, its Boc-protected piperazine derivative (CAS: 885274-63-5) may exhibit lower solubility in aqueous media due to the bulky tert-butoxycarbonyl (Boc) group .
- The thiazole derivative (C₁₃H₁₄N₂O₄S) has higher polarity due to the sulfur-containing heterocycle, improving water solubility relative to piperidine-based analogs .
- Acidity: The acetic acid backbone (pKa ~2.5) ensures ionization at physiological pH, enhancing bioavailability.
Biological Activity
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid, with the molecular formula and CAS number 1218155-16-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.34 g/mol |
| CAS Number | 1218155-16-8 |
| Purity | ≥ 97% |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Notably:
- Mechanism of Action : In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds with similar structures were shown to induce apoptosis and inhibit cell proliferation by disrupting microtubule assembly at concentrations as low as 20 μM .
- Cell Cycle Effects : Compounds derived from this class have been associated with alterations in cell cycle progression, leading to increased apoptosis rates in cancer cells at specific concentrations (e.g., 1.0 μM enhancing caspase-3 activity) .
Case Study: MDA-MB-231 Cells
A study highlighted the effects of a related compound on MDA-MB-231 cells:
- Concentration : 10 μM showed significant morphological changes.
- Caspase Activation : Enhanced caspase-3 activity was observed, indicating a strong apoptotic effect.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated:
- Inhibition Zones : Several derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
Table: Antimicrobial Efficacy
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 |
| Compound B | Escherichia coli | 0.25 |
Pharmacological Insights
The compound's pharmacological profile suggests it may interact with various biological targets:
- Binding Affinity : Molecular modeling studies indicate that it may bind effectively to specific receptors involved in cancer progression and microbial resistance .
- Cellular Mechanisms : Research has shown that similar compounds can inhibit gelatinase activity and affect cellular adhesion and migration, further supporting their potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,3-dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between substituted phenylacetic acid derivatives and piperidine analogs. To optimize efficiency, employ computational reaction path searches (e.g., quantum chemical calculations) to identify transition states and intermediates, reducing trial-and-error experimentation. Reaction parameters like solvent polarity, temperature, and catalyst selection (e.g., palladium for cross-couplings) should be systematically varied using Design of Experiments (DoE) principles . Purification often requires column chromatography or recrystallization, with solvent systems optimized via polarity indexes .
Q. Which spectroscopic techniques are critical for structural elucidation, and how are ambiguities resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR, focusing on the piperidine ring’s proton environment (δ 1.4–2.8 ppm) and methoxy groups (δ ~3.8 ppm). Overlapping signals can be resolved via 2D techniques (COSY, HSQC) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperidine chair conformation) by growing single crystals in solvents like dichloromethane/hexane. Data refinement with programs like SHELXTL ensures precise bond angle/geometry validation .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS and fragmentation patterns to distinguish regioisomers .
Q. What pharmacological targets are associated with this compound, and how are structure-activity relationships (SAR) studied?
- Methodological Answer : The dimethoxyphenyl and piperidine moieties suggest potential binding to GPCRs or neurotransmitter transporters. SAR studies involve:
- Analog Synthesis : Modify methoxy substituent positions or replace piperidine with morpholine/azepane.
- In vitro Assays : Measure binding affinity (e.g., radioligand displacement in receptor-expressing cell lines) and functional activity (cAMP accumulation for GPCRs). Dose-response curves (IC/EC) are analyzed using nonlinear regression .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., opposing receptor activation outcomes) be reconciled?
- Methodological Answer :
- Assay Validation : Confirm receptor expression levels (Western blot) and eliminate off-target effects via knockout models or siRNA silencing.
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., batch effects, solvent artifacts).
- Molecular Dynamics (MD) Simulations : Probe ligand-receptor binding kinetics (e.g., residence time, allosteric modulation) to explain divergent functional outcomes .
Q. What strategies improve pharmacokinetic properties (e.g., bioavailability, metabolic stability) without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce ester/amide prodrug moieties at the carboxylic acid group to enhance membrane permeability. Hydrolysis studies in plasma/liver microsomes assess stability .
- Metabolic Profiling : Use LC-MS/MS to identify Phase I/II metabolites in hepatocyte incubations. Structural modifications (e.g., fluorination) block oxidative hotspots.
- In silico ADME Prediction : Tools like SwissADME predict logP, P-gp substrate likelihood, and CYP450 inhibition .
Q. How can computational modeling guide the design of enantioselective synthesis routes?
- Methodological Answer :
- Chiral Auxiliaries : Simulate transition states (DFT calculations) to identify chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction.
- Docking Studies : Prioritize enantiomers with higher docking scores (AutoDock Vina) to target receptors.
- Free Energy Perturbation (FEP) : Quantify enantiomer binding energy differences to rationalize selectivity .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer :
- Reactor Design : Optimize heat/mass transfer using flow chemistry for exothermic steps (e.g., nitro reductions).
- Purification at Scale : Replace column chromatography with membrane-based separations (nanofiltration) or crystallization under controlled cooling gradients .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
